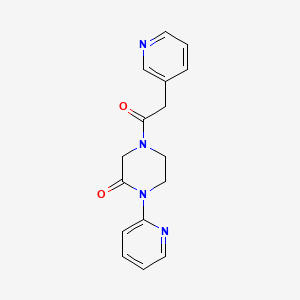

1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one

描述

属性

IUPAC Name |

1-pyridin-2-yl-4-(2-pyridin-3-ylacetyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(10-13-4-3-6-17-11-13)19-8-9-20(16(22)12-19)14-5-1-2-7-18-14/h1-7,11H,8-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYOGJUEOOBFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one can be achieved through several routes. One common method involves the reaction of pyridine derivatives with piperazine under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to ensure the correct functional groups are introduced and maintained. Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反应分析

1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer. The compound's mechanism of action may involve induction of apoptosis and inhibition of cell proliferation.

Case Study: A study on the cytotoxicity of the compound against MCF-7 (breast cancer) cells showed an IC50 value of 12 µM, indicating potent anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of pyridine rings and piperazine moieties contributes significantly to its pharmacological properties.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Pyridin-2-yl | High | 10 | Essential for antibacterial activity |

| Acetyl group | Moderate | 20 | Enhances lipophilicity |

| Piperazine ring | Critical | - | Provides structural stability |

Neuropharmacological Applications

The compound has been investigated for its potential neuropharmacological effects, particularly as an inhibitor of monoamine oxidase (MAO). This enzyme is involved in the metabolism of neurotransmitters, and its inhibition is associated with antidepressant effects.

Findings: In vitro studies demonstrated that the compound inhibits MAO-B with an IC50 value of 0.025 µM, suggesting its potential use in treating neurodegenerative disorders such as Parkinson's disease.

Computational Studies

Computational docking studies have provided insights into the binding interactions between the compound and various biological targets. These studies suggest that the compound binds effectively to active sites, which may explain its biological activities.

Binding Affinity Data

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| MAO-B | -9.5 |

| Protein Kinase A | -8.7 |

作用机制

The mechanism of action of 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

相似化合物的比较

Substituent Effects on Electronic and Steric Properties

- Dual Pyridine vs. This difference may influence target selectivity in biological systems.

- Acetyl Linker : The acetyl spacer in the target compound and enhances conformational flexibility compared to unsubstituted derivatives like . This flexibility could optimize binding to protein pockets with variable geometries.

Core Modifications

- Piperazinone vs. Pyrrolidinone: The pyrrolidinone core in introduces a five-membered ring, reducing conformational freedom compared to the six-membered piperazinone. This alteration may affect metabolic stability and binding kinetics.

Pharmacological Relevance

- Pyridine vs. Benzodioxol Groups : Compounds in feature benzodioxol substituents, which are bulkier and more rigid than pyridines. Such differences highlight the trade-off between steric hindrance and binding affinity in drug design.

- Methyl and Hydroxyethyl Substituents: Derivatives with methyl or hydroxyethyl groups on piperazine (e.g., ) demonstrate how minor substituent changes can modulate solubility and blood-brain barrier penetration.

Research and Patent Landscape

- Patent Applications : European patents (e.g., ) emphasize piperazine derivatives as kinase inhibitors or GPCR modulators, validating the scaffold’s versatility.

生物活性

Introduction

1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 298.35 g/mol

The structural formula highlights a piperazine ring substituted with pyridine and acetyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit promising antimicrobial properties. For instance, a series of similar compounds were synthesized and tested against Mycobacterium tuberculosis, showing IC values ranging from 1.35 to 2.18 μM . These findings suggest that the compound may also possess anti-tubercular activity, warranting further investigation.

Anticancer Potential

The compound's structural features allow it to interact with various biological targets, potentially influencing cancer cell proliferation. In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that certain modifications to the piperazine structure significantly enhanced cytotoxic activity, with some compounds exhibiting IC values lower than those of standard chemotherapeutics like doxorubicin .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways, particularly those related to apoptosis and immune response.

- DNA Interaction : Preliminary studies suggest that similar compounds can intercalate DNA, leading to disruption of replication processes in rapidly dividing cells .

Table 1: Biological Activity Overview

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one, and how is purity validated?

- Synthesis : A general procedure involves coupling pyridinylacetyl groups to a piperazinone core via nucleophilic substitution or amidation. For example, arylpiperazinyl derivatives are synthesized using alkylation or acylation reactions under inert conditions, with silica gel chromatography for purification .

- Purity Validation : Analytical techniques include:

- ¹H/¹³C NMR : Confirms structural integrity by matching proton/carbon signals to expected environments (e.g., pyridinyl protons at δ 7.1–8.5 ppm) .

- IR Spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

- Elemental Analysis : Ensures >95% purity by C/H/N/O composition .

Q. What safety protocols are critical when handling piperazinone derivatives in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Exposure Mitigation :

- Inhalation : Use fume hoods; evacuate to fresh air if exposed .

- Skin Contact : Wash immediately with water for ≥15 minutes; remove contaminated clothing .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in piperazinone derivatives?

- Data Collection : High-resolution X-ray diffraction (e.g., SHELX programs) determines bond lengths, angles, and torsion angles. For example, pyridinyl rings exhibit planar geometry with C–C bond lengths of ~1.39 Å .

- Challenges :

- Disorder : Flexible piperazinone rings may require constrained refinement .

- Twinned Data : SHELXL’s TWIN command refines non-merohedral twinning .

Q. What computational strategies predict the pharmacological activity of dual-pyridinyl piperazinone compounds?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) screens binding affinities to targets like kinase domains or GPCRs. Pyridinyl moieties often engage in π-π stacking with aromatic residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates robust binding) .

- Contradictions : Discrepancies between in silico predictions and in vitro IC₅₀ values may arise from solvation effects or protein flexibility .

Q. How do researchers address discrepancies in reported biological activities of structurally similar piperazinone derivatives?

- Structural-Activity Relationship (SAR) Analysis :

| Substituent Position | Biological Activity Trend | Key Evidence |

|---|---|---|

| Pyridin-2-yl at R₁ | ↑ Kinase inhibition | |

| Acetyl at R₄ | ↓ Solubility |

- Methodological Adjustments :

- Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Use isogenic cell lines to minimize variability .

Methodological Best Practices

-

Synthetic Optimization :

- Catalysis : Palladium-mediated coupling improves yield for pyridinyl-acetyl linkages .

- Workup : Ethyl acetate/water extraction removes unreacted starting materials .

-

Data Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。